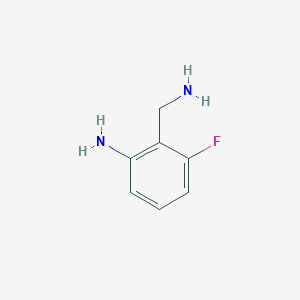

2-Amino-6-fluorobenzylamine

Description

Propriétés

IUPAC Name |

2-(aminomethyl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIXYFABFIYSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342146 | |

| Record name | 2-Amino-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-93-7 | |

| Record name | 2-Amino-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 2 Amino 6 Fluorobenzylamine

Precursor-Based Synthetic Routes

The foundation of 2-Amino-6-fluorobenzylamine synthesis lies in the use of readily available starting materials that undergo specific chemical transformations. The key precursor is 2-Amino-6-fluorobenzonitrile, which contains the necessary aromatic fluorine and amine groups, as well as a nitrile group that can be converted to the required aminomethyl (-CH2NH2) function.

The critical step in synthesizing this compound from its nitrile precursor, 2-Amino-6-fluorobenzonitrile, is the reduction of the nitrile group (-C≡N) to a primary amine group (-CH2NH2). Several established methods for nitrile reduction are applicable here, though careful selection is required to avoid side reactions involving the existing amino group on the aromatic ring.

Commonly employed methods include catalytic hydrogenation. For instance, related fluorinated benzonitriles are effectively reduced to their corresponding benzylamines using catalysts like Raney Nickel (Ra-Ni) under hydrogen pressure. google.com This method is advantageous for its scalability in industrial production. Another approach involves the use of metal hydride reagents. Complex metal hydrides such as lithium aluminum hydride (LiAlH4) are powerful reducing agents capable of converting nitriles to primary amines. google.com However, their high reactivity requires careful handling and control of reaction conditions.

Borane (B79455) complexes, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH4), offer a milder alternative for reducing a wide array of aromatic nitriles to benzylamines. nih.govorganic-chemistry.org The choice of reducing agent is crucial for achieving chemoselectivity, ensuring that only the nitrile group is reduced while the aromatic amine group remains intact.

The primary amine group on the aromatic ring of the core precursor is typically introduced via a nucleophilic aromatic substitution reaction. The synthesis of the key intermediate, 2-Amino-6-fluorobenzonitrile, starts from 2,6-difluorobenzonitrile (B137791). exsyncorp.com In this process, one of the fluorine atoms on the benzene (B151609) ring is substituted by an amino group.

This transformation is achieved through ammonolysis, where 2,6-difluorobenzonitrile is heated in a solution of ethanol (B145695) saturated with ammonia (B1221849) (NH3) in a sealed vessel. prepchem.com The ammonia acts as the nucleophile, attacking the carbon atom bonded to a fluorine atom, leading to the displacement of the fluoride (B91410) ion and the formation of 2-Amino-6-fluorobenzonitrile. This reaction selectively introduces the amino group at the ortho position relative to the nitrile. exsyncorp.com

Optimization of Synthetic Pathways

To maximize the efficiency of synthesizing this compound, careful optimization of the reaction pathway is essential. This involves fine-tuning reaction conditions, selecting appropriate solvents, and precisely controlling the stoichiometry of the reagents.

Influence of Reaction Conditions on Yield and Purity

Reaction conditions such as temperature and reaction time have a significant impact on the yield and purity of the final product. In the catalytic hydrogenation of fluorinated benzonitriles, for example, reactions are often conducted at elevated temperatures (e.g., 130°C) and pressures (e.g., 30 to 40 kg/cm ²) to ensure complete conversion. google.com

For reductions using borane reagents, the temperature can determine the reaction rate. While some reductions of activated nitriles proceed efficiently at room temperature, those with electron-donating groups may require refluxing in a solvent like tetrahydrofuran (B95107) (THF) to achieve completion. nih.govorganic-chemistry.org Optimizing these parameters is key to minimizing the formation of by-products and maximizing the output of the desired this compound.

| Substrate | Reducing System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorobenzonitrile | BH₂(N(iPr)₂) / cat. LiBH₄ | 25 | 5 | 99 | nih.gov |

| 4-Methoxybenzonitrile | BH₂(N(iPr)₂) / cat. LiBH₄ | Reflux (THF) | - | 80 | nih.gov |

| 2,6-Difluorobenzonitrile | Ra-Ni / H₂ | 130 | 2.5 | 94.6 | google.com |

Solvent Effects in Synthesis

The choice of solvent is critical in both the nucleophilic substitution and the reduction steps. For the ammonolysis of 2,6-difluorobenzonitrile, ethanol is commonly used as it effectively dissolves the reactants and facilitates the reaction with ammonia. prepchem.com

| Reaction Step | Solvent | Reactants/Catalyst | Purpose | Reference |

|---|---|---|---|---|

| Ammonolysis | Ethanol | 2,6-Difluorobenzonitrile, NH₃ | Dissolves reactants for nucleophilic substitution. | prepchem.com |

| Nitrile Reduction | Tetrahydrofuran (THF) | Substituted benzonitriles, BH₂(N(iPr)₂) | Standard solvent for borane reductions. | nih.gov |

| Nitrile Reduction | 2-Methyltetrahydrofuran (2-MeTHF) | Nitrobenzonitriles, NaBH₄ / BF₃·OEt₂ | Reduces polymerization liability compared to THF. | calvin.edu |

Stoichiometric Considerations of Reagents

The molar ratio of reactants and reagents is a fundamental parameter to control for achieving high efficiency. In the synthesis of 2-Amino-3-nitro-6-(4'-fluorobenzylamino)-pyridine, a related process, it was found that using 1.1 equivalents of a base like triethylamine (B128534) was necessary for the reaction to proceed effectively. nih.gov Similarly, in the selective reduction of nitrobenzonitriles, studies have shown that using at least two equivalents of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is necessary to obtain reproducible results, likely due to the heterogeneous nature of the reaction mixture. calvin.edu

For the synthesis of this compound, the stoichiometry of the reducing agent relative to the 2-Amino-6-fluorobenzonitrile precursor must be carefully calibrated. An insufficient amount of reducing agent will lead to incomplete reaction, while a large excess might promote unwanted side reactions or complicate the purification process. Therefore, precise stoichiometric control is vital for maximizing yield and ensuring the economic viability of the synthesis.

Industrial Production Considerations

The industrial-scale production of this compound would necessitate careful consideration of the scalability of the chosen synthetic method and a thorough cost-benefit analysis of different potential production routes.

For a synthetic route to be scalable for industrial production, it should ideally involve readily available and inexpensive starting materials, use safe and environmentally benign reagents and solvents, and proceed with high yields and selectivity to minimize purification costs.

A process involving catalytic hydrogenation, for example, is generally scalable. However, the cost and availability of the catalyst, as well as the safety infrastructure required for handling hydrogen gas under pressure, would be significant factors. One patent details the synthesis of flupirtine (B1215404) maleate, where a catalytic reduction is performed using palladium chloride, a process described as mild and suitable for industrial production. google.com

The use of hazardous reagents would pose significant challenges for large-scale production. Therefore, developing a process that avoids highly toxic or explosive materials is a primary concern for industrial chemists.

A comprehensive cost-benefit analysis would evaluate various potential synthetic routes based on several factors:

Cost of Raw Materials: The price and availability of the starting materials are paramount. For instance, the relative costs of 2-fluoro-6-nitrobenzonitrile (B117777) versus 2,6-difluorobenzylamine (B1295058) would heavily influence the choice of the initial synthetic strategy.

Number of Synthetic Steps: A shorter synthetic route is generally more cost-effective as it reduces labor, energy consumption, and waste generation.

Reaction Yields: Higher yields directly translate to lower production costs per unit of product.

Capital and Operational Costs: This includes the cost of the reactor and other equipment, as well as the energy and labor required to run the process.

Waste Disposal Costs: The environmental impact and cost of treating and disposing of waste generated during the synthesis are increasingly important considerations.

| Factor | Description |

| Raw Material Cost | The economic viability of the starting materials. |

| Synthetic Steps | The number of reactions required to reach the final product. |

| Yield | The efficiency of the chemical conversion. |

| Purification | The ease and cost of isolating the pure compound. |

| Operational Costs | The expenses associated with running the production process. |

| Waste Management | The cost and environmental impact of byproducts and waste. |

Stereoselective Synthesis Approaches

The structure of this compound itself is achiral. However, if this compound were to be used as a building block in the synthesis of a chiral molecule, the development of stereoselective reactions would be of great importance.

There is currently no specific information available in the scientific literature regarding stereoselective synthesis approaches directly involving this compound. However, the broader field of organic chemistry offers numerous strategies for the stereoselective synthesis of chiral amines and their derivatives.

Should a chiral derivative of this compound be desired, one could envision several approaches. For example, a prochiral ketone could be reductively aminated using this compound in the presence of a chiral catalyst to induce stereoselectivity. Alternatively, a racemic mixture of a chiral derivative could be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of stereoselective methods is a highly active area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. While no specific examples exist for this compound, the principles and methodologies of asymmetric synthesis could certainly be applied to this compound in the future.

Chemical Reactivity and Reaction Mechanisms of 2 Amino 6 Fluorobenzylamine

Amine Group Reactivity

The compound possesses two distinct amine groups, the benzylic and the aromatic, both of which exhibit characteristic reactivities. The lone pair of electrons on the nitrogen atoms makes them basic and nucleophilic. numberanalytics.com

Nucleophilic Reactions of the Amine Group

Both amine groups in 2-Amino-6-fluorobenzylamine possess a lone pair of electrons on the nitrogen atom, rendering them nucleophilic. chemguide.co.uklibretexts.org This allows them to attack electron-deficient centers, participating in a variety of nucleophilic substitution and addition reactions. fiveable.me The benzylic amine is generally more basic and nucleophilic than the aromatic amine because the lone pair on the aromatic nitrogen is delocalized into the benzene (B151609) ring.

These nucleophilic properties enable reactions with various electrophiles, as summarized in the table below. For instance, reaction with alkyl halides can lead to secondary and tertiary amines through successive alkylations. numberanalytics.comlibretexts.org Similarly, reaction with acyl chlorides or acid anhydrides yields N-acylated products (amides). chemguide.co.uklibretexts.org

Condensation Reactions

Primary amines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The process is typically catalyzed by a weak acid and is reversible. libretexts.orgyoutube.com Controlling the pH is crucial, as strong acids can protonate the amine, rendering it non-nucleophilic, while insufficient acid will not effectively facilitate the removal of the water molecule. libretexts.org

In the case of this compound, the more nucleophilic benzylic amine is expected to react preferentially with an aldehyde or ketone to form the corresponding imine derivative. These reactions are significant in synthetic chemistry as imines are stable intermediates that can be isolated or used in situ for further transformations, such as reduction to form secondary amines.

Diazotization and Subsequent Transformations

Diazotization is a key reaction for primary aromatic amines, converting them into highly versatile diazonium salts. byjus.comiitk.ac.in This transformation is achieved by treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures. byjus.comorganic-chemistry.org The aromatic diazonium salts are relatively stable at low temperatures due to the delocalization of the positive charge into the benzene ring. unacademy.com

The aromatic amine at the C2 position of this compound can undergo diazotization to form a diazonium salt. This intermediate is highly valuable as the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as diazonium replacement reactions. organic-chemistry.org In contrast, the aliphatic (benzylic) amine would form a much less stable diazonium salt that would rapidly decompose. organic-chemistry.org

Aromatic Ring Reactivity

The reactivity of the benzene ring towards electrophilic attack is governed by the electronic properties of the substituents attached to it: the 2-amino group, the 6-fluoro group, and the 1-(aminomethyl) group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the substituents on the ring determine both the rate of reaction and the position (regioselectivity) of the incoming electrophile. uomustansiriyah.edu.iq Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as either ortho-, para-directing or meta-directing. masterorganicchemistry.comwikipedia.org

The substituents on this compound have the following effects:

-NH₂ (Amino group): This is a powerful activating group and an ortho-, para-director due to its strong electron-donating resonance effect (+M). uomustansiriyah.edu.iqlibretexts.org

-F (Fluoro group): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+M). masterorganicchemistry.comlibretexts.org However, they are ortho-, para-directors because the resonance donation stabilizes the intermediates for ortho and para attack. csbsju.edulibretexts.org

-CH₂NH₂ (Aminomethyl group): As an alkyl group with a heteroatom, it is generally considered a weak activating group and an ortho-, para-director.

The positions available for substitution are C3, C4, and C5. The powerful activating and directing effect of the -NH₂ group at C2 dominates, strongly favoring substitution at its ortho position (C3) and its para position (C5). The -F group at C6 also directs ortho (C5) and para (C3). This reinforcement means that incoming electrophiles will be directed overwhelmingly to the C3 and C5 positions. The C4 position is less favored.

Influence of Fluorine Substitution on Aromatic Reactivity

The fluorine atom at the C6 position exerts a significant influence on the ring's reactivity through a combination of inductive and resonance effects.

Resonance Effect (+M): The fluorine atom has lone pairs of electrons that can be donated into the aromatic π-system through resonance. ijrar.org This donation of electron density partially counteracts the inductive effect and is responsible for directing incoming electrophiles to the ortho and para positions. wikipedia.org The resonance effect stabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack. libretexts.org

For fluorine, the -I effect is stronger than the +M effect, resulting in net deactivation. libretexts.org However, the resonance effect is still sufficient to dictate the ortho-, para-regioselectivity. ijrar.org In the context of this compound, the deactivating nature of the fluorine is largely overcome by the powerful activating effect of the amino group, but its directing influence helps to reinforce substitution at the C3 and C5 positions.

Intermolecular and Intramolecular Interactions in Reaction Pathways

The reactivity of this compound is significantly influenced by the presence and interplay of three key functional groups attached to the benzene ring: a primary aniline (B41778) group (-NH2) at position 2, a fluorine atom (-F) at position 6, and a primary aminomethyl group (-CH2NH2) at position 1. The specific ortho-positioning of these groups allows for distinct intramolecular interactions that can dictate the molecule's conformational preferences and, consequently, its behavior in reaction pathways.

A prominent interaction is the potential for intramolecular hydrogen bonding. Studies on the closely related compound, 2-fluorobenzylamine (B1294385), have shown through rotational spectra that the most stable conformer is one stabilized by an intramolecular hydrogen bond between the fluorine atom and one hydrogen of the aminomethyl group (N-H···F). researchgate.net A similar N-H···F hydrogen bond is anticipated in this compound, which would involve the hydrogen of either the aniline or benzylamine (B48309) group and the ortho-fluorine atom. Such an interaction can rigidify the molecule's structure, influencing the orientation of the side chain relative to the aromatic ring. researchgate.net

Furthermore, the proximity of the aniline and benzylamine groups introduces the possibility of an N-H···N intramolecular hydrogen bond. These non-covalent bonds can significantly impact a molecule's properties and are a key consideration in medicinal chemistry for improving cell permeability and other pharmacokinetic parameters. nih.gov The formation of such hydrogen bonds creates a pseudo-cyclic conformation. This pre-organization can affect the nucleophilicity of the nitrogen atoms and the steric accessibility of the functional groups. For instance, if one amino group acts as a hydrogen bond donor, its lone pair of electrons may become less available for participating in nucleophilic attacks. Conversely, the nitrogen atom accepting the hydrogen bond may exhibit enhanced electron density. These interactions play a crucial role in directing the regioselectivity of reactions, such as metallation or electrophilic substitution, by locking the molecule into a specific conformation that favors attack at a particular site.

In the solid state and in solution, intermolecular interactions also play a critical role. These include hydrogen bonds between molecules of this compound (N-H···N) or with solvent molecules. In the context of crystal engineering, interactions such as N–H⋯X (where X is an anion) and weaker C–H⋯F or C–H⋯π interactions are instrumental in the formation of supramolecular assemblies. ru.nl During a reaction, the molecule may shift from a conformation stabilized by intramolecular bonds to one that favors intermolecular interactions with catalysts or other reagents.

Catalytic Reactions Involving this compound

This compound serves as a versatile building block in various catalytic reactions, leveraging the reactivity of its two primary amine groups and the influence of the fluorine substituent. Palladium and nickel complexes are prominent among the catalysts used to mediate its transformations.

Palladium catalysts are widely employed for C-N bond-forming cross-coupling reactions, and this compound can act as a potent binucleophile in these transformations. The amine groups can readily participate in reactions such as the Buchwald-Hartwig amination or in the synthesis of nitrogen-containing heterocycles. For example, the benzylamine or aniline moiety can be coupled with aryl or vinyl halides to produce more complex amine structures.

A significant application is in the synthesis of substituted quinazolines, a class of compounds with notable biological activity. In these syntheses, this compound or its analogues can react with various electrophilic partners. The reaction often proceeds via an initial nucleophilic substitution or addition involving one of the amine groups, followed by an intramolecular cyclization that is frequently promoted by a palladium catalyst. While specific examples detailing the palladium-catalyzed reactions of this compound are proprietary or embedded in broader studies, the reactivity patterns can be inferred from related fluorinated benzylamines in patent literature. aablocks.com The general mechanism for such C-N coupling reactions involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. google.com

| Reaction Type | Catalyst / Precursor | Ligand | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|---|

| C-N Cross-Coupling (Buchwald-Hartwig) | [Pd(allyl)Cl]₂ or Pd₂(dba)₃ | AdBippyPhos or other bulky phosphines | KOPh or other weak bases | Toluene or Dioxane | Aryl bromides/chlorides | google.com |

| Allylic Amination | (Ph₃P)₄Pd | Triphenylphosphine (as part of catalyst) | Not always required | THF | Allylic acetates | nih.gov |

| Heterocycle Synthesis (e.g., Quinazolines) | Pd(OAc)₂ or other Pd(II) salts | Various phosphine (B1218219) ligands | K₂CO₃ or Et₃N | DMF or i-PrOH | 2-Halobenzonitriles, Dichloropyrimidines | nii.ac.jpuni-greifswald.de |

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for a range of chemical transformations involving this compound. These reactions include hydrogenations, C-N bond formations, and potentially C-F bond activations.

Raney nickel, a sponge-like nickel-aluminium alloy, is a widely used heterogeneous catalyst for hydrogenation reactions. It has been successfully employed for the reduction of nitro groups to primary amines in molecules containing a fluorobenzylamino moiety. nii.ac.jp For instance, in syntheses where a nitro group is present on the aromatic ring alongside the 2-amino-6-fluorobenzylamino scaffold, Raney nickel provides an effective method for its selective reduction to an additional amino group under hydrogen pressure. rug.nl

Nickel catalysts are also effective in "borrowing hydrogen" or "hydrogen autotransfer" reactions for C-N bond formation. In this methodology, an alcohol is temporarily oxidized by the nickel catalyst to an aldehyde, which then undergoes reductive amination with an amine (like this compound). The nickel-hydride species formed in the initial oxidation step then reduces the resulting imine to form the new C-N bond. This approach has been demonstrated for the synthesis of primary benzylamines from benzyl (B1604629) alcohols using ammonia (B1221849) with heterogeneous nickel catalysts. acs.orgnih.gov

Furthermore, the presence of a C-F bond in this compound opens the possibility for nickel-catalyzed cross-coupling reactions via C-F bond activation. Although aromatic C-F bonds are strong, low-valent nickel complexes with suitable ligands have been shown to activate them, particularly when the fluorine is positioned on an electron-deficient ring or ortho to a coordinating group. uni-greifswald.debeilstein-journals.orggoogle.com Such a reaction could couple the aryl core of this compound with nucleophiles like boronic acids or amines, though this remains a challenging transformation.

| Reaction Type | Catalyst / Reagent | Conditions | Function | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Raney-Nickel | H₂ gas, Dioxane, 50°C | Catalytic hydrogenation of Ar-NO₂ to Ar-NH₂ | nii.ac.jprug.nl |

| N-Alkylation (Borrowing Hydrogen) | Raney Ni or Ni/Al₂O₃-SiO₂ | t-amyl alcohol, 140-180°C | Coupling of alcohols and amines | acs.orgnih.gov |

| C-F Bond Activation / Cross-Coupling | Ni(cod)₂ / PCy₃ | K₂CO₃ (base), Toluene, Room Temp. | Coupling of aryl fluorides with arylboronic acids | beilstein-journals.orggoogle.com |

| Aryl-Aryl Coupling | NiCl₂, PPh₃, Zn | THF, 60°C | Homocoupling or cross-coupling of aryl halides |

Advanced Spectroscopic Analysis and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2-Amino-6-fluorobenzylamine, offering precise insights into the proton, carbon, and fluorine atomic arrangements.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) provide a detailed map of the proton environments.

In a typical ¹H NMR spectrum, the aromatic protons exhibit signals in the downfield region, influenced by the electron-withdrawing fluorine atom and the electron-donating amino and benzylamine (B48309) groups. The benzylic protons (CH₂) and the amine protons (NH₂) appear at characteristic chemical shifts, further confirming the structure.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.49 - 6.78 | Multiplet | - |

| CH₂ | 4.55 | Doublet | 5.8 |

| NH₂ | 5.94 - 8.26 | Broad Singlet | - |

Note: Specific shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their chemical environment (aromatic, aliphatic, attached to electronegative atoms).

The carbon attached to the fluorine atom shows a characteristic large coupling constant (¹JCF), a key indicator of direct C-F bonding. The other aromatic carbons and the benzylic carbon also appear at predictable chemical shifts.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-F | 162.0 (d, ¹JCF = 245.7 Hz) |

| Aromatic C-H | 129.7 - 112.0 |

| Aromatic C-NH₂ | 155.9 |

| Aromatic C-CH₂NH₂ | 126.1 |

| CH₂ | 44.9 |

Note: Data is illustrative and can vary. The 'd' indicates a doublet due to coupling with fluorine.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze the fluorine atom in this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides clear and unambiguous signals. The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings, making ¹⁹F NMR an excellent tool for confirming the presence and position of the fluorine substituent on the aromatic ring. For instance, a derivative, (3S,3aS,6R,7aS)-3-(((2-fluorobenzyl)amino)methyl)-6-methylhexahydrobenzofuran-2(3H)-one, displayed a ¹⁹F NMR signal at -115.78 ppm. mdpi.com This technique is also valuable for detecting impurities containing fluorine and for studying interactions that involve the fluorine atom. whiterose.ac.uk

For chiral applications of this compound derivatives, determining the enantiomeric purity is crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents, is a powerful method for this assessment. nih.govresearchgate.netacs.org

The reaction of a chiral amine with a chiral derivatizing agent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid or enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) in the presence of 2-formylphenylboronic acid, forms diastereomers. researchgate.netacs.orgresearchgate.net These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, particularly in ¹H or ¹⁹F NMR. acs.orgresearchgate.net The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio (and thus the enantiomeric excess, ee) of the original amine. researchgate.netacs.org This method provides a reliable and accurate means of quantifying the enantiomeric composition. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of the ionized compound, which in turn reveals its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of this compound, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.

For example, the protonated molecule [M+H]⁺ of a derivative of this compound was calculated to have an m/z of 292.1713 and was found to be 292.1703, confirming its elemental composition. mdpi.com This level of accuracy is invaluable for confirming the identity of newly synthesized compounds and for detecting the presence of any impurities. rug.nlbiorxiv.org

Table 3: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 141.08226 | 125.6 |

| [M+Na]⁺ | 163.06420 | 134.2 |

| [M-H]⁻ | 139.06770 | 127.7 |

Source: PubChemLite. uni.lu CCS (Collision Cross Section) values are predicted.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are fundamental mass spectrometry techniques used for the analysis of volatile compounds like this compound. waters.com In a study analyzing various amine monomers, including isomeric fluorobenzylamines, both EI+ and CI+ modes were utilized with a time-of-flight (TOF) mass spectrometer. waters.comwaters.com

For the analysis of fluorobenzylamine isomers, the source temperature was set to 180 °C in EI+ mode and 100 °C in CI+ mode, with ammonia (B1221849) used as the reagent gas for CI analysis. waters.comwaters.com While specific fragmentation data for this compound is not detailed, the analysis of its isomer, 2-fluorobenzylamine (B1294385), revealed a distinct impurity profile. waters.comwaters.com The combination of EI and CI spectra, along with accurate mass data, is crucial for identifying the desired compound and determining the structure of any impurities. waters.comwaters.com For instance, in the analysis of isomeric fluorobenzylamines, a common impurity was identified as an isomer of difluorobenzylimine, which showed a molecular ion at m/z 231 and a fragment at m/z 109 corresponding to the fluorobenzyl ion in the EI spectrum. waters.comwaters.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Molecular Rotational Resonance (MRR) Spectroscopy for Purity Assessment

Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful technique for the rapid and unambiguous quantification of isomeric impurities in pharmaceutical raw materials. nih.govresearchgate.net Its high resolution and sensitivity to changes in the three-dimensional structure of a molecule make it an ideal tool for purity assessment without the need for chromatographic separation. nih.govbrightspec.com

A study demonstrated the application of MRR to quantify regioisomeric and dehalogenated impurities in raw materials used for the synthesis of the HIV integrase inhibitor, cabotegravir. nih.govresearchgate.net Although the primary compound analyzed was 2,4-difluorobenzylamine, the study quantified impurities including 2-fluorobenzylamine and 2,6-difluorobenzylamine (B1295058), showcasing the capability of MRR to distinguish and quantify closely related isomers. nih.govresearchgate.netacs.org The quantitative performance for fluorobenzylamine impurities was demonstrated over a range of 0.05-5% (v/v). nih.govresearchgate.net This suggests that MRR can be effectively employed to validate the purity of this compound by identifying and quantifying potential isomeric impurities. nih.gov

Other Spectroscopic Techniques for Structural Confirmation

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of an amine is characterized by N-H stretching vibrations, which typically appear in the range of 3200-3600 cm⁻¹. utdallas.edu Primary amines, such as this compound, are expected to show two N-H stretching bands. utdallas.edu The NIST/EPA Gas-Phase Infrared Database contains an IR spectrum for this compound, which can be used as a reference for its structural confirmation. nist.gov

Table 1: Key IR Absorption Bands for Primary Amines

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3200 - 3600 (two bands) |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| C-N | Stretching | 1020 - 1250 |

| C-F | Stretching | 1000 - 1400 |

Electronic spectra, obtained through UV-Visible spectroscopy, provide information about the conjugated π systems within a molecule. utdallas.edu The presence of the benzene (B151609) ring in this compound will result in characteristic electronic transitions. While specific electronic spectra data for this compound was not found in the provided search results, analysis of related compounds can offer insights. The electronic properties of the aromatic system are significantly influenced by the fluorine substituent.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. ias.ac.innih.gov Since this compound is not a radical species, it would not be directly detectable by EPR. ias.ac.in However, EPR can be used in conjunction with spin-labeling techniques to study the structure and dynamics of biomolecules to which the compound might be attached. researchgate.netfarmaceut.org There is no indication from the search results that EPR spectroscopy has been directly applied to characterize this compound itself. In studies involving amines, EPR has been used to detect in situ-generated ammonium (B1175870) radical cations during certain reactions, providing mechanistic insights. ciqtekglobal.com

Computational and Theoretical Studies of 2 Amino 6 Fluorobenzylamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental characteristics of a molecule based on the principles of quantum mechanics. These studies can elucidate the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation(s). For flexible molecules like 2-Amino-6-fluorobenzylamine, which has a rotatable aminomethyl side chain, this process can identify multiple stable conformers and the energy barriers between them.

A detailed study on the closely related compound, 2-fluorobenzylamine (B1294385), utilized rotational spectroscopy and quantum chemical methods to explore its conformational landscape. researchgate.netnih.gov The potential energy surface was calculated at the B3LYP/6-311++G** level of theory, with stable geometries also characterized using MP2/6-311++G**. researchgate.netnih.gov

The calculations revealed four stable conformers. The two most significant were:

Global Minimum (Conformer I): This most stable form is characterized by an intramolecular hydrogen bond between the fluorine atom and a hydrogen atom of the amino group. nih.gov The aminomethyl side chain is oriented nearly perpendicular to the phenyl ring. nih.gov

Conformer II: In this higher-energy conformation (approximately 5 kJ mol⁻¹ above the global minimum), the amino group is directed towards the ortho hydrogen atom of the aromatic ring. nih.gov This conformer exhibits a tunneling motion between two equivalent positions, a phenomenon significantly enhanced by the ortho-fluorine substitution compared to benzylamine (B48309). nih.gov

For this compound, the presence of an additional amino group at the 6-position would be expected to further influence the conformational preferences, potentially introducing new intramolecular hydrogen bonding networks and altering the energy landscape. The optimization of its geometry is a critical first step for further computational analysis, such as docking or electronic structure analysis. chemrxiv.org

Table 1: Summary of Computational Methods for Geometry Optimization of 2-Fluorobenzylamine

| Parameter | Method/Basis Set | Finding | Reference |

| Method | B3LYP, MP2 | Used to calculate the potential energy surface and characterize stable geometries. | researchgate.netnih.gov |

| Basis Set | 6-311++G** | A flexible basis set suitable for describing systems with diffuse electrons and polarization, important for non-covalent interactions. | researchgate.netnih.gov |

| Identified Conformers | Not Applicable | Four stable conformers were predicted, with two observed experimentally. | nih.gov |

| Stabilizing Interaction | Not Applicable | The most stable conformer is stabilized by an F···H-N intramolecular hydrogen bond. | nih.gov |

Electronic structure analysis describes the distribution of electrons within a molecule, which governs its reactivity, polarity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are used to calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges. scirp.org

In the case of 2-fluorobenzylamine, the electronic structure is heavily influenced by the electronegative fluorine atom and the basic amino group. The intramolecular hydrogen bond identified in its most stable conformer is a direct consequence of the electronic properties of the F, N, and H atoms involved. nih.gov The fluorine atom withdraws electron density from the aromatic ring, while the amino group donates it, creating a complex electronic environment.

For this compound, the addition of a second amino group ortho to the fluorine atom would create a "push-pull" electronic system. This arrangement would likely enhance the electron-donating capacity into the ring and could lead to unique electronic and reactivity patterns compared to the monosubstituted analogs. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its electron-donating and accepting capabilities, respectively, which are crucial for understanding potential chemical reactions and intermolecular interactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. acs.org It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

While specific docking studies for this compound are not widely published, studies on structurally similar compounds illustrate the types of interactions this scaffold can form. The benzylamine core allows for a variety of non-covalent interactions that are critical for molecular recognition.

Hydrogen Bonding: The primary and secondary amino groups in this compound are potent hydrogen bond donors, while the fluorine atom and the nitrogen atoms can act as acceptors. In a docking study of (+)-neoisopulegol-based adducts targeting S. aureus proteins, derivatives showed hydrogen bonding with key residues like ASP A:48 and ASN A:168 in the dehydrosqualene synthase active site. mdpi.com

Cation-π Interactions: The protonated amino group can form favorable electrostatic interactions with the electron-rich faces of aromatic amino acid residues such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). mdpi.com Such interactions were observed between a 4-fluorophenyl substituent and an arginine residue (R511) in the binding site of Prostate-Specific Membrane Antigen (PSMA). nih.gov

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact with nonpolar pockets within a protein's binding site. ijpsonline.com

Table 2: Examples of Ligand-Target Interactions from Docking Studies of Related Compounds

| Ligand Scaffold | Target Protein | Key Interacting Residues | Interaction Types | Reference |

| (+)-Neoisopulegol derivative | Dehydrosqualene synthase (S. aureus) | ASP A:48, ASN A:168, ARG A:45 | Hydrogen bonding, π–cation bonding | mdpi.com |

| Phthalimide derivative | Acetylcholinesterase (AChE) | Trp279, Phe330, Trp84 | π–π stacking, Cation-π interactions | mdpi.com |

| KuE-based urea (B33335) derivative | Prostate-Specific Membrane Antigen (PSMA) | R511 | Cation−π interactions, Hydrogen bonding | nih.gov |

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, typically reported in units of energy (e.g., kcal/mol). psu.edu A more negative score generally indicates a more favorable predicted binding interaction. These scores are useful for ranking different compounds in a virtual screen. mdpi.com

For example, in a study on fluorinated benzyloxalamides as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors, Glide docking was used to predict binding affinities. ijpsonline.com The docking scores helped to rationalize the observed in vitro activity of the synthesized compounds. ijpsonline.com Similarly, docking studies on pyrazole (B372694) derivatives as COX-II inhibitors used intermolecular energy scores to identify the most promising candidates, with potent compounds showing scores of -15.9 and -16.8 kcal/mol. acs.org

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges.

Pharmacophore models can be generated based on the structure of a known active ligand or a series of active compounds. For instance, a pharmacophore model for CETP inhibitors was used to map newly synthesized benzyloxalamide compounds. ijpsonline.com The study found that the active compounds successfully matched the key pharmacophoric features, particularly the aromatic and hydrophobic ones. ijpsonline.com In another example, a putative bioactive conformation for D2 dopamine (B1211576) receptor partial agonists was proposed based on a pharmacophore model. acs.org

A pharmacophore model could be developed for a target of interest for this compound. The model would likely include features representing its aromatic ring, the primary amino group on the ring (as a hydrogen bond donor), and the aminomethyl group (as a hydrogen bond donor and potential positive ionizable feature). This model could then be used to search for other diverse chemical structures that fit the required features and may possess similar biological activity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the evaluation of a compound's potential pharmacokinetic and safety profiles without the need for immediate laboratory experiments. Using various computational models, key properties of this compound can be estimated to assess its drug-likeness.

Detailed research findings from comprehensive ADMET studies specifically on this compound are not extensively published. However, by utilizing established predictive models and data for analogous compounds, a putative ADMET profile can be constructed. Public databases like PubChem provide some predicted physicochemical properties. uni.lu For a more detailed analysis, platforms like SwissADME and preADMET are commonly used to calculate a range of descriptors. researchgate.netnih.govresearchgate.net These tools evaluate properties based on the molecule's structure, including lipophilicity, water solubility, and adherence to medicinal chemistry guidelines like Lipinski's Rule of Five.

For instance, the predicted octanol-water partition coefficient (XlogP) for this compound is 0.8, suggesting a relatively low lipophilicity. uni.lu This generally correlates with good aqueous solubility and may influence absorption and distribution characteristics. The topological polar surface area (TPSA) is another key descriptor for predicting drug transport properties.

A summary of predicted ADMET-relevant properties for this compound, based on typical computational models, is presented below.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value/Descriptor | Significance in Drug Discovery |

| Physicochemical Properties | ||

| Molecular Formula | C₇H₉FN₂ | Basic chemical identity. |

| Molecular Weight | 140.16 g/mol | Influences diffusion and transport; complies with Lipinski's rule (<500). |

| XlogP3 (Lipophilicity) | 0.8 | Low lipophilicity, suggests good aqueous solubility but may affect membrane permeability. uni.lu |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Predicts transport properties like intestinal absorption and brain penetration. |

| Hydrogen Bond Donors | 2 | Number of active hydrogen atoms for H-bonding; complies with Lipinski's rule (<5). |

| Hydrogen Bond Acceptors | 3 | Number of electronegative atoms for H-bonding; complies with Lipinski's rule (<10). |

| Rotatable Bonds | 2 | Indicates molecular flexibility; a low number is favorable for binding entropy. |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High (predicted) | Suggests good potential for oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | No (predicted) | Unlikely to cross the BBB, which can be desirable to avoid central nervous system side effects. |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Indicates potential for drug-drug interactions. Specific isoform predictions would be needed. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | No violations | Meets the general criteria for a drug-like molecule, suggesting oral bioavailability. researchgate.net |

| Bioavailability Score | ~0.55 (predicted) | Represents the probability of having favorable pharmacokinetic properties. researchgate.net |

Note: The values in this table are predictions from computational models and have not been experimentally verified for this compound.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies, which are visualized on a potential energy surface.

Detailed studies on the closely related molecule, 2-fluorobenzylamine, provide significant insight into the likely conformational landscape of this compound. researchgate.net For 2-fluorobenzylamine, the complete potential energy surface has been calculated, revealing the existence of four stable conformers, two of which are observed experimentally. researchgate.net The global minimum energy conformation is one where the aminomethyl side chain is nearly perpendicular to the phenyl plane. researchgate.net This specific orientation is stabilized by a weak intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the ortho-fluorine atom (N-H···F). researchgate.net A second, less stable conformer is also present, with a relative energy of approximately 5 kJ/mol higher than the global minimum. researchgate.net

Table 2: Predicted Stable Conformers of this compound (based on 2-fluorobenzylamine analog)

| Conformer | Key Structural Feature | Stabilizing Interaction (Predicted) | Relative Energy (Predicted) |

| Conformer I (Global Minimum) | Aminomethyl group is nearly perpendicular to the phenyl ring. | Intramolecular hydrogen bond (N-H···F) between the benzylamine and the fluorine atom. researchgate.net | Lowest |

| Conformer II | Aminomethyl group has a smaller dihedral angle with the phenyl ring. | Interaction between the amino group and the aromatic ortho hydrogen atom. researchgate.net | ~5-7 kJ/mol higher |

| Other Conformers | Rotational isomers involving the C6-amino group. | Potential for N-H···N or other electronic interactions. | To be determined |

Note: This table is an extrapolation based on detailed computational studies of the closely related 2-fluorobenzylamine and general principles of conformational analysis.

Molecular Dynamics Simulations

An MD simulation of this compound would typically be performed to understand several key aspects:

Conformational Stability: To validate the findings from conformational analysis by observing the stability of the predicted low-energy conformers (like those in Table 2) in a simulated physiological environment (e.g., in a water box).

Dynamic Behavior: To study the transitions between different conformations and to determine the flexibility of the aminomethyl side chain. This includes analyzing the dynamics and persistence of the intramolecular N-H···F hydrogen bond.

Solvation Effects: To understand how the molecule interacts with surrounding water molecules, which is crucial for its solubility and interactions with biological targets.

Binding Dynamics: If a biological target is known, MD simulations of the ligand-protein complex can be performed to investigate the binding mode, identify key interacting residues, and calculate binding free energies. mdpi.com

The simulation process involves defining a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system. nih.gov The system, consisting of the this compound molecule solvated in water, is then subjected to Newton's laws of motion. The simulation progresses in small time steps (femtoseconds), and the trajectory of all atoms is saved for later analysis. Such simulations, often running for nanoseconds or microseconds, can reveal the dynamic nature of the molecule and its interactions, which are averaged out in static structural studies. For example, MD simulations have been used to study complexes of related compounds like 4-fluorobenzylamine (B26447) with proteins. nih.gov

Applications of 2 Amino 6 Fluorobenzylamine in Complex Chemical Synthesis

Building Block in Organic Synthesis

2-Amino-6-fluorobenzylamine is recognized as a fundamental building block in organic synthesis due to its dual reactive sites—the aniline (B41778) and benzylamine (B48309) moieties. This bifunctionality allows for a wide range of chemical transformations, enabling chemists to introduce the fluorinated benzene (B151609) core into larger, more complex structures. The presence of the fluorine atom not only influences the electronic properties of the aromatic ring but also provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization.

The primary amino groups of this compound offer reactive centers for various synthetic modifications, making it an excellent starting material for more elaborate fluorinated derivatives. The aniline (-NH₂) and benzylamine (-CH₂NH₂) groups can undergo selective reactions such as acylation, alkylation, and condensation. These reactions leverage the inherent nucleophilicity of the nitrogen atoms to form new carbon-nitrogen bonds, expanding the molecular framework.

For instance, the amine functionalities can react with acyl chlorides or anhydrides to form amides, or with aldehydes and ketones to produce imines, which can be subsequently reduced to secondary amines. These transformations are fundamental steps in building the carbon skeleton of target molecules. The fluorine atom's strong electron-withdrawing nature modifies the reactivity of the aromatic ring, influencing the regioselectivity of further synthetic steps. This electronic effect is a critical consideration in the design of multi-step syntheses, allowing for the controlled assembly of complex fluorinated compounds. The strategic incorporation of fluorine via precursors like this compound is a key tactic in developing new materials and biologically active agents.

The molecular structure of this compound, featuring an ortho-disposed aminomethyl group relative to an aniline nitrogen, is ideally suited for the synthesis of fused heterocyclic systems. This arrangement provides the necessary atoms in the correct spatial orientation for intramolecular cyclization reactions, leading to the formation of important heterocyclic cores like quinazolines and benzimidazoles.

Quinazolines: One of the most direct applications of 2-aminobenzylamines is in the synthesis of quinazolines and their dihydro derivatives. These heterocycles are prevalent in medicinal chemistry. The synthesis can be achieved by reacting this compound with a one-carbon (C1) donor, such as an aldehyde or orthoester. The reaction typically proceeds through an initial condensation to form an imine or aminal intermediate, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the stable quinazoline ring system. The fluorine atom at the 6-position of the starting material would be incorporated into the 8-position of the resulting quinazoline ring.

Benzimidazoles: While 1,2-diamines are the most common precursors for benzimidazoles, derivatives of this compound can also be utilized. For example, after conversion of the benzylamine moiety to an appropriate functional group, cyclization with a carboxylic acid derivative can lead to the formation of a benzimidazole ring. The versatility of the amine groups allows for various synthetic strategies to access this important heterocyclic motif.

The table below illustrates generalized synthetic pathways for forming heterocyclic compounds from 2-aminobenzylamine precursors.

| Heterocycle | Reactant 1 | Reactant 2 | General Conditions | Resulting Core Structure |

| Quinazoline | 2-Aminobenzylamine | Aldehyde (R-CHO) | Acid or metal catalyst, oxidative conditions | 2-Substituted Quinazoline |

| 3,4-Dihydroquinazoline | 2-Aminobenzylamine | Aldehyde (R-CHO) | Mild conditions, often forming a cyclized intermediate | 2-Substituted 3,4-Dihydroquinazoline |

| Quinazoline | 2-Aminobenzylamine | Nitrile (R-CN) | Catalyst (e.g., Iridium), dehydrogenative coupling | 2-Substituted Quinazoline |

Intermediate in Agrochemical Synthesis

For instance, the synthesis of novel fungicides often involves the use of amine-containing heterocyclic compounds. One study describes the synthesis of 2-amino-6-oxocyclohexenylsulfonamides as potential fungicides against Botrytis cinerea nih.gov. The synthesis of herbicides has also utilized fluorinated starting materials, such as the preparation of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)isoindoline-1,3-diones from 5-fluoro-2-nitrophenol nih.gov. Furthermore, a patent describes a method for preparing 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine, which serves as an intermediate for a compound with analgesic properties, showcasing the utility of fluorobenzylamines in the synthesis of complex substituted pyridines google.comgoogle.com. This highlights the potential for this compound to be used in the synthesis of similarly structured agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-fluorobenzylamine, and how can regioselectivity challenges during fluorination be addressed?

- Methodological Answer : The synthesis typically starts with fluorinated aromatic precursors. For example, halogen-exchange reactions using fluorinating agents like KF or Selectfluor under controlled conditions (e.g., 80–120°C, anhydrous DMF) can introduce fluorine at the 6-position. To address regioselectivity, directing groups (e.g., -NH₂) can be leveraged to favor para/ortho substitution. Post-fluorination reduction of nitriles or nitro groups to amines (e.g., catalytic hydrogenation with Pd/C) yields the benzylamine scaffold. Monitor reaction progress via TLC or HPLC to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer :

- NMR : NMR confirms fluorination (δ ~-110 to -120 ppm for aromatic F), while NMR identifies amine protons (δ ~1.5–2.5 ppm, broad).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₈FN₂).

- IR : N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1200–1250 cm⁻¹) validate functional groups.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Cross-reference spectral data with computational tools (e.g., ACD/Labs) to resolve ambiguities .

Q. What purification challenges arise due to the compound’s polar functional groups, and how can they be mitigated?

- Methodological Answer : The amine and fluorine groups increase polarity, complicating crystallization. Use gradient silica gel chromatography (hexane/ethyl acetate with 1–5% MeOH for elution) or preparative HPLC (acidic mobile phase: 0.1% TFA in H₂O/acetonitrile). For stubborn impurities, ion-exchange resins or recrystallization in polar aprotic solvents (e.g., DMSO/EtOH mixtures) may improve purity. Monitor pH during extraction to avoid protonation-induced solubility issues .

Advanced Research Questions

Q. How does fluorination at the 6-position influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the aromatic ring’s electrophilicity, enhancing Suzuki-Miyaura coupling efficiency. Use DFT calculations (e.g., Gaussian09) to map electron density and predict reactive sites. Experimentally, compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions (Pd(OAc)₂, SPhos ligand, 80°C). Kinetic studies (e.g., time-resolved NMR) can quantify activation barriers, while Hammett plots correlate substituent effects .

Q. How should researchers resolve contradictions in reported spectral data or bioactivity results for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR is inconclusive).

- Batch Analysis : Compare results across multiple synthesis batches to rule out impurities.

- Meta-Analysis : Systematically review literature for methodological inconsistencies (e.g., solvent polarity in bioassays affecting solubility). For bioactivity discrepancies, conduct dose-response curves (IC₅₀/EC₅₀) under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What strategies are recommended for incorporating this compound into drug discovery pipelines, particularly for CNS targets?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified substituents (e.g., -OCH₃ at the 4-position) to probe blood-brain barrier (BBB) permeability. Use in vitro models (e.g., PAMPA-BBB assay) to predict penetration.

- Target Engagement : Employ fluorescence polarization assays to measure binding affinity for serotonin/dopamine receptors. Pair with molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Asp3.32 in 5-HT₂A).

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (human liver microsomes, NADPH regeneration system) and LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.